5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo [3,4-c]pyrrole-1,3 (2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported .Molecular Structure Analysis
Pyrrole is a 5-membered aromatic heterocycle . The molecular formula of pyrrole is C4H5N .Chemical Reactions Analysis
Pyrrole undergoes various reactions such as reaction with electrophiles, acylation, reductions, and cyclization reactions .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . The molecular formula of pyrrole is C4H5N and its molar mass is 67.09 g/mol .Scientific Research Applications
Organic Electronics and Polymer Semiconductors
5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione derivatives, particularly those involving pyrrolo[3,4-c]pyrrole-1,3-dione (DPP) structures, have shown significant utility in organic electronics. For example, DPP was utilized as a building block in the synthesis of copolymers with quaterthiophene units, leading to conjugated polymers that exhibited high LUMO levels and promising p-channel charge transport performance in organic thin-film transistors, with hole mobility up to 0.013 cm² V⁻¹ s⁻¹ (Guo, Sun, & Li, 2014). Another study highlighted the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer in inverted polymer solar cells (PSCs), demonstrating the potential for improved power conversion efficiency due to the electron-deficient nature of the DPP backbone (Hu et al., 2015).
Photoluminescent Materials
DPP derivatives have also been explored for their photoluminescent properties. Research on conjugated polymers and copolymers containing DPP and 1,4-phenylene units in the main chain revealed materials that exhibit strong photoluminescence, making them suitable for electronic applications due to good solubility, processability into thin films, and enhanced photochemical stability (Beyerlein & Tieke, 2000).
Molecular Electronics and Solar Cells
In molecular electronics and solar cell applications, pyrrolo[3,4-c]pyrrole-based small molecules have been designed as donor materials for organic photovoltaics (OPVs). For instance, the incorporation of the pyrrolo[3,2-b]pyrrole-2,5-dione unit, a regioisomer of the well-known DPP, into organic low bandgap molecules has shown promising results in enhancing the performance of OPVs, evidenced by a reported power conversion efficiency of 1.56% (Song et al., 2013).
Chemical Synthesis and Pigment Applications
Furthermore, the structural analysis and synthesis of various derivatives have contributed to the understanding of the chemical properties and potential applications of these compounds. For example, the crystal structure analysis of specific DPP derivatives has provided insights into their potential as pigments, highlighting the effect of large substituents on the molecular structure and the potential for intramolecular interactions (Fujii et al., 2002).
Safety and Hazards
Future Directions
The future directions of pyrrole compounds research could involve the development of new synthesis methods and exploring their applications in various fields. For example, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo [3,4-c]pyrrole-1,3 (2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported , indicating potential future directions in the field of organic synthesis.
Properties
IUPAC Name |
5-(2-aminoacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3,9H2,(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGIOVZJVWJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CN)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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